6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid
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Overview
Description
6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound that features a brominated indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities and structural versatility . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromoindole.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions:
Reduction: The compound can be reduced using hydrogenation or metal hydrides to yield reduced indole derivatives.
Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols, forming new C-N or C-S bonds.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds include other brominated indole derivatives such as 5-bromoindole-3-acetic acid and 5-bromoindole-2-carboxylic acid . Compared to these compounds, 6-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid has a unique structure that includes a hexanoic acid moiety, which may confer different biological activities and chemical reactivity . This uniqueness makes it a valuable compound for exploring new therapeutic and industrial applications.
Properties
Molecular Formula |
C17H21BrN2O3 |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
6-[3-(5-bromoindol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H21BrN2O3/c18-14-5-6-15-13(12-14)7-10-20(15)11-8-16(21)19-9-3-1-2-4-17(22)23/h5-7,10,12H,1-4,8-9,11H2,(H,19,21)(H,22,23) |
InChI Key |
YEHUECLMPQRNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCCCCCC(=O)O)C=C1Br |
Origin of Product |
United States |
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